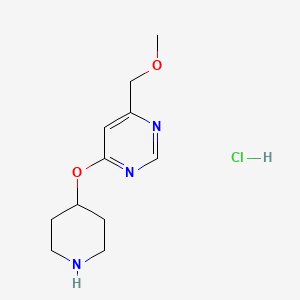
4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds closely related to 4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride, often involves multi-component reactions and specific reagents to introduce the desired functional groups. For instance, Wu Feng (2011) described a three-component synthesis of a novel pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine, highlighting the versatile methodologies applicable to such compounds (Wu Feng, 2011). Similarly, Haiming Zhang et al. (2009) detailed a practical synthesis route for a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, which shares structural similarities with the target compound (Haiming Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for understanding their chemical behavior and potential applications. Studies such as those by Jorge Trilleras et al. (2009) have used techniques like X-ray crystallography to elucidate the structure of related compounds, revealing the arrangement of substituents around the pyrimidine ring and their spatial interactions (Jorge Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, reflecting their reactivity and the influence of substituents. The work by D. Brown and P. Waring (1974) on the synthesis, piperidinolysis, and hydrolysis of simple halogenomethylpyrimidines provides insight into the reactivity of such compounds, which can be extrapolated to understand the chemical behavior of 4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride (D. Brown & P. Waring, 1974).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in various fields. Research by Liu Guo-ji (2009) on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a related compound, highlights the significance of optimizing reaction conditions to achieve desirable physical properties (Liu Guo-ji, 2009).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by their molecular structure. The research conducted by A. H. Essa and A. Jalbout (2008) on the structural and electronic properties of a complex pyrimidine derivative demonstrates the utility of computational methods in predicting these properties, offering insights into the behavior of 4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride (A. H. Essa & A. Jalbout, 2008).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride and its derivatives have been explored for their potential in synthesizing new compounds with significant antimicrobial properties. For instance, the condensation of 2-amino-4-chloro-6-methoxypyrimidine with various aromatic aldehydes has led to the creation of Schiff bases of pyrimidine derivatives, which demonstrated potent antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida species. Molecular modeling studies of these compounds revealed the importance of hydrogen bonding and hydrophobic interactions in their antimicrobial efficacy (Al-Masoudi et al., 2015).
Antiviral Research
Research on pyrimidine derivatives, including those related to 4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine, has extended into antiviral applications. Specifically, studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown that these compounds can markedly inhibit retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. The synthesis of these compounds involved the alkylation of 2,4-diamino-6-hydroxypyrimidines, which were subsequently tested against various DNA and retroviruses, showing pronounced activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).
Analgesic and Anti-Inflammatory Agents
Further chemical modifications of pyrimidine derivatives, including 4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine, have led to the discovery of compounds with notable analgesic and anti-inflammatory properties. A study focusing on novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone revealed compounds with significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. These findings suggest the potential of these derivatives in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Antiparkinsonian Activity
The versatility of pyrimidine derivatives extends to potential antiparkinsonian activities. Research on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine has shown promising results. Many of these compounds demonstrated good analgesic and antiparkinsonian activities, comparable to established drugs like Valdecoxib and Benzatropine, indicating their potential in treating Parkinson's disease (Amr et al., 2008).
Propiedades
IUPAC Name |
4-(methoxymethyl)-6-piperidin-4-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-15-7-9-6-11(14-8-13-9)16-10-2-4-12-5-3-10;/h6,8,10,12H,2-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWARLZHFJLMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)OC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

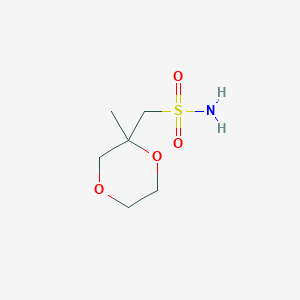
![2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2495682.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)
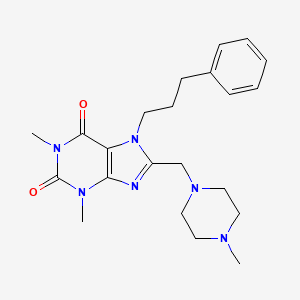
![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)
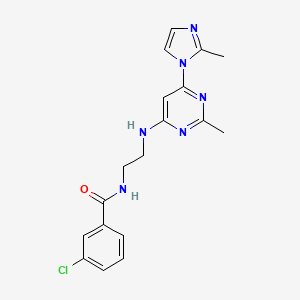
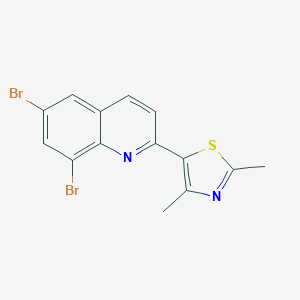
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2495692.png)
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2495694.png)
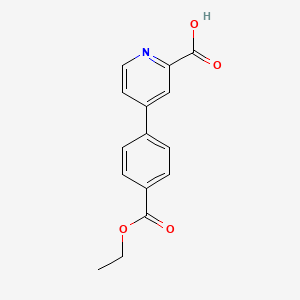
![4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2495696.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2495698.png)
